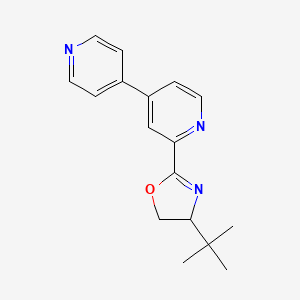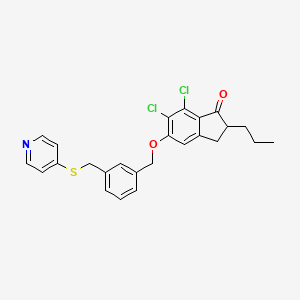
Mlkl-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mlkl-IN-1 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial protein involved in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is characterized by the disruption of the plasma membrane and the release of cellular contents, leading to inflammation. This compound has garnered significant interest due to its potential therapeutic applications in diseases where necroptosis plays a pivotal role, such as neurodegenerative diseases, inflammatory conditions, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Mlkl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mlkl-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving MLKL and necroptosis.
Biology: Helps in understanding the role of necroptosis in various cellular processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, inflammatory conditions, and cancers.
Mechanism of Action
Mlkl-IN-1 exerts its effects by binding to the pseudokinase domain of MLKL, thereby inhibiting its activation. This prevents the oligomerization and translocation of MLKL to the plasma membrane, which is essential for the execution of necroptosis. The inhibition of MLKL disrupts the necroptotic signaling pathway, thereby reducing cell death and inflammation. The molecular targets involved include receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are upstream regulators of MLKL .
Comparison with Similar Compounds
Similar Compounds
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by blocking MLKL oligomerization.
TC13172: A small molecule that inhibits MLKL through a similar mechanism as Mlkl-IN-1.
Uracil-derivative compounds: These compounds also target MLKL and inhibit its activation.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting MLKL. Unlike some other inhibitors, this compound does not affect the activation of upstream kinases RIPK1 and RIPK3, making it a more targeted approach for studying and potentially treating necroptosis-related diseases .
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(S)-methoxy-(4-propan-2-ylphenyl)methyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C19H20N2O3/c1-11(2)12-4-6-13(7-5-12)17(24-3)18-20-15-9-8-14(19(22)23)10-16(15)21-18/h4-11,17H,1-3H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI Key |
PVZNGPPPFPTWEL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


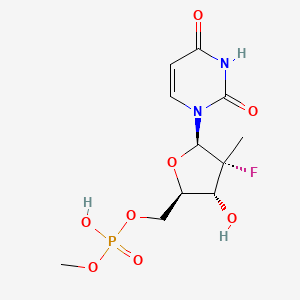
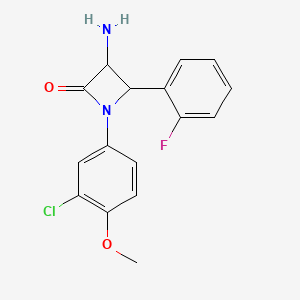
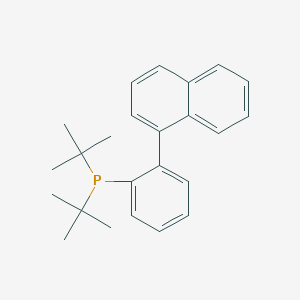
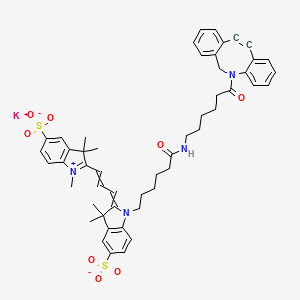
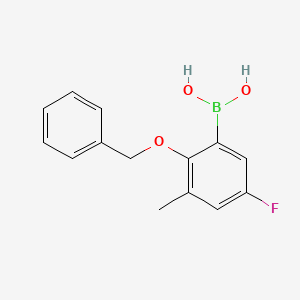
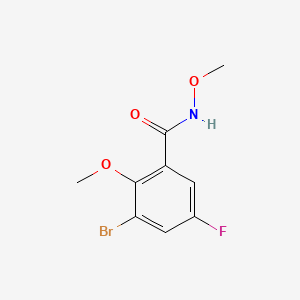
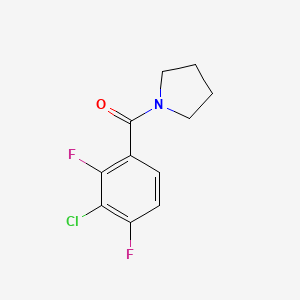
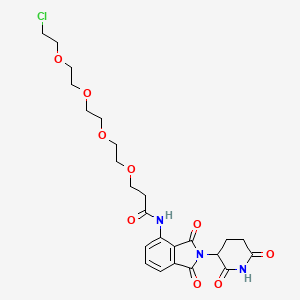
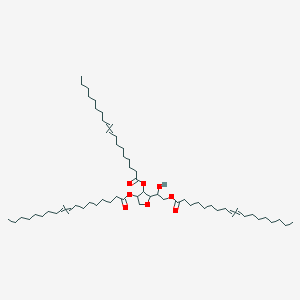
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
